molecular formula C12H13N3O3 B11405094 2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11405094
M. Wt: 247.25 g/mol
InChI Key: AXLTXZUTPCWFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.

    1,2,3-Oxadiazole: Less common but still of interest in certain research areas.

Uniqueness

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C12H13N3O3/c1-3-17-10-7-5-4-6-9(10)12(16)13-11-8(2)14-18-15-11/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

AXLTXZUTPCWFRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.